(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O4S/c1-30-19-7-13(8-20(31-2)21(19)32-3)6-15(11-26)22(29)28-23-27-12-17(33-23)10-14-9-16(24)4-5-18(14)25/h4-9,12H,10H2,1-3H3,(H,27,28,29)/b15-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKFTEDENARWMF-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic compound known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring , a cyano group , and a trimethoxyphenyl group , which contribute to its biological activity. The structural formula can be represented as follows:
IUPAC Name: this compound.
Anticancer Activity
Research has demonstrated that compounds containing thiazole rings exhibit significant anticancer properties. For example, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines. The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors critical in cancer progression.
Case Study:
A study investigating the cytotoxic effects of thiazole derivatives found that certain modifications in the structure enhanced their activity against cancer cells. The IC50 values for related compounds were reported as low as , indicating potent activity against cancer cells .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.
Mechanism of Action:
The thiazole moiety plays a crucial role in binding to enzyme active sites, while the cyano and methoxy groups enhance specificity and affinity for these targets. This interaction can lead to reduced expression of pro-inflammatory cytokines.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural features allow it to interact with microbial enzymes or membranes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Modulation of cytokine release | |
| Antimicrobial | Potential inhibition of microbial growth |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes involved in cancer cell metabolism and inflammatory responses.
- Receptor Modulation: It may modulate receptor activities associated with pain and inflammation.
- Cell Cycle Interference: Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications :
- Anti-inflammatory and Anticancer Properties : Research indicates that this compound may interact with specific molecular targets involved in inflammatory processes and cancer cell proliferation. Its thiazole ring structure is known to enhance biological activity by modulating enzyme interactions and receptor signaling pathways .
- Mechanism of Action : The compound's mechanism involves binding to active sites of enzymes or receptors, leading to inhibition of their activity. This can result in reduced inflammation or tumor growth .
Materials Science
The unique chemical structure of (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide makes it a candidate for developing new materials:
- Electronic and Optical Properties : The compound can be utilized in the synthesis of materials with specific electronic or optical characteristics. Its ability to form complexes may lead to innovative applications in electronics or photonics .
Biological Research
In biological studies, this compound serves multiple roles:
- Biochemical Assays : It is used to study enzyme interactions and inhibition mechanisms. The structure allows researchers to investigate how modifications affect biological activity .
- Cell Line Studies : Various studies have employed this compound against different cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human lung adenocarcinoma cells and glioblastoma .
Anticancer Activity
In a study examining thiazole derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The structure–activity relationship (SAR) highlighted the importance of the thiazole moiety for enhancing anticancer efficacy .
Inhibition Studies
Research articles have documented the compound's ability to inhibit specific enzymes involved in cancer progression. For example, it was found effective against carbonic anhydrase III (CA-III), which plays a role in tumor growth regulation .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Trimethoxyphenyl vs. Dichlorophenyl : The target compound’s 3,4,5-trimethoxyphenyl group enhances π-π stacking with hydrophobic protein pockets compared to dichlorophenyl analogues, which prioritize halogen bonding .
- Thiazole vs. Oxazolone : The thiazole ring in the target compound improves metabolic stability over oxazolone derivatives, which are prone to hydrolysis .
Comparative Efficiency :
- The target compound’s synthesis requires rigorous purification (e.g., recrystallization from ethanol) due to steric hindrance from the dichlorobenzyl group, unlike less hindered analogues .
- Yield is lower (~50–60%) compared to oxazolone derivatives (~70–80%) due to the instability of the cyanoenamide intermediate .
Crystallographic and Hydrogen-Bonding Patterns
The thiazole and dichlorophenyl groups in the target compound likely form C–H···O/N interactions, as observed in similar enamide-thiazole hybrids (). In contrast, combretastatin analogues with oxazolone rings exhibit stronger N–H···O hydrogen bonds, stabilizing their crystal lattices .
Q & A
Basic: How can reaction conditions be optimized for synthesizing this compound?
Methodological Answer:
Synthesis involves multi-step protocols requiring precise control of temperature, solvent polarity, and reaction time. For example, the thiazole ring formation (critical for bioactivity) may require anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) in dichloromethane. Optimization can be guided by factorial design (DoE) to assess variable interactions, such as temperature (60–100°C) and stoichiometric ratios of intermediates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) and purity (>95%). Analytical validation via TLC and HPLC is essential .
Basic: What spectroscopic techniques confirm the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify key functional groups (e.g., cyano group at ~110 ppm, thiazole protons at 7.2–8.1 ppm). NOESY can confirm the (E)-configuration of the propenamide moiety by analyzing spatial proximity of substituents.
- IR Spectroscopy: Stretching vibrations for C≡N (~2200 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) validate backbone structure.
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 538.05). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can computational modeling predict target interactions for SAR studies?
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to targets like tubulin or kinases. The thiazole and trimethoxyphenyl groups are critical for π-π stacking and hydrogen bonding. MD simulations (AMBER/CHARMM) assess stability over 100 ns trajectories, with RMSD/RMSF metrics. QSAR models correlate substituent effects (e.g., electron-withdrawing Cl on dichlorophenyl) with activity. Validate predictions via in vitro assays (e.g., kinase inhibition IC50) .
Advanced: How do substituents (e.g., dichlorophenyl, trimethoxyphenyl) influence bioactivity?
Methodological Answer:
- Dichlorophenyl: Enhances lipophilicity (logP ~3.8), improving membrane permeability. Chlorine’s electron-withdrawing nature stabilizes charge-transfer interactions.
- Trimethoxyphenyl: Methoxy groups donate electrons, enhancing π-stacking with aromatic residues (e.g., Tyr in kinase ATP pockets). SAR studies show that 3,4,5-trimethoxy substitution increases cytotoxicity (e.g., IC50 < 1 μM in HeLa cells) compared to mono-methoxy analogs .
Advanced: How to resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
Discrepancies in electron density maps (e.g., disordered solvent molecules) can be addressed using SHELXL (isotropic displacement parameters) or Olex2 for alternative conformer modeling. Compare refinement statistics (R1/wR2) across software (SHELX vs. Phenix). Twinning detection (PLATON) and high-resolution data (>1.0 Å) reduce ambiguity. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular contacts .
Advanced: What role do hydrogen-bonding networks play in crystallization and stability?
Methodological Answer:
Graph-set analysis (Etter’s rules) identifies motifs like R²₂(8) (thiazole N–H⋯O=C interactions) or C(6) chains (trimethoxyphenyl O–H⋯N hydrogen bonds). These networks stabilize crystal packing (lattice energy ~30 kJ/mol). Variable-temperature XRD (100–300 K) assesses thermal stability, while DSC detects polymorph transitions. Solvent selection (e.g., DMSO vs. ethanol) modulates H-bonding patterns .
Advanced: How to develop robust analytical methods for detecting degradation products?
Methodological Answer:
Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile sites (e.g., cyano hydrolysis to amides). UPLC-PDA-MS/MS (Waters Acquity, BEH C18 column) separates degradants with a 0.1% formic acid gradient. Method validation follows ICH Q2(R1): LOD < 0.05%, LOQ < 0.15%. Stability-indicating assays (40°C/75% RH, 6 months) ensure specificity and precision (±2% RSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
